molecular formula C₁₆H₂₂ClNO₃ B1146209 Noratropine Hydrochloride CAS No. 75559-01-2

Noratropine Hydrochloride

Cat. No. B1146209
CAS RN: 75559-01-2
M. Wt: 311.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Noratropine Hydrochloride is a high-quality reference standard used for pharmaceutical testing . It is a metabolite of Atropine .


Synthesis Analysis

A practical, efficient, and selective electrochemical N-demethylation method of tropane alkaloids to their nortropane derivatives has been described . Nortropanes, such as noratropine and norscopolamine, are important intermediates for the semi-synthesis of the medicines ipratropium or oxitropium bromide .


Molecular Structure Analysis

The molecular formula of Noratropine Hydrochloride is C16H21NO3•HCl . The average mass is 275.343 Da and the monoisotopic mass is 275.152130 Da .


Chemical Reactions Analysis

The electrochemical N-demethylation of tropane alkaloids to their nortropane derivatives proceeds by the formation of an iminium intermediate which is converted by water as the nucleophile .

Scientific Research Applications

Electrochemical N-Demethylation of Tropane Alkaloids

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

Noratropine is a key intermediate in the semi-synthesis of certain medicines, such as ipratropium or oxitropium bromide . An efficient and selective electrochemical N-demethylation method of tropane alkaloids to their nortropane derivatives, such as noratropine, has been described .

Methods of Application

The synthesis was performed in a simple home-made electrochemical batch cell using a porous glassy carbon electrode . The reaction proceeds at room temperature in one step in a mixture of ethanol or methanol and water . This method avoids hazardous oxidizing agents such as H2O2 or m-chloroperbenzoic acid (m-CPBA), toxic solvents such as chloroform, as well as metal-based catalysts .

Results or Outcomes

.

High-Performance Liquid Chromatography (HPLC) Analysis

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

The retention behavior of scopolamine (hyoscine) and its related compounds, including noratropine, was investigated on the silica-based HPLC stationary phase .

Methods of Application

The retention of investigated tropane alkaloids was interpreted by using the Soczewiński-Wachtmeister equation . A mobile phase composed of acetonitrile and 40 mM ammonium acetate/0.05% TEA, pH 6.5; 50:50 v/v was used .

Results or Outcomes

A high correlation between the retention parameter (log k) and lipophilicity (log P) (R = 0.9923) confirms the significant influence of hydrophobic interactions on the retention behavior of the aforementioned compounds .

Safety And Hazards

When handling Noratropine Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

Noratropine Hydrochloride continues to be an important reference standard for pharmaceutical testing . The development of efficient synthesis methods, such as the electrochemical N-demethylation of tropane alkaloids, could potentially facilitate the production of medicines like ipratropium or oxitropium bromide .

properties

CAS RN

75559-01-2

Product Name

Noratropine Hydrochloride

Molecular Formula

C₁₆H₂₂ClNO₃

Molecular Weight

311.8

synonyms

α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester Hydrochloride;  1αH,5αH-Nortropan-3α-ol, (+/-)-Tropate Ester Hydrochloride;  N-Demethylatropine Hydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.